molecular formula C18H21N3O3S B2915773 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea CAS No. 1203380-92-0

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea

Cat. No. B2915773
CAS RN: 1203380-92-0
M. Wt: 359.44
InChI Key: XAGZLKXRNUCGFE-UHFFFAOYSA-N
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Description

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-phenethylurea, commonly known as DITU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development, agriculture, and environmental science. DITU belongs to the class of urea-based compounds and has a unique chemical structure that provides it with a wide range of properties and applications.

Scientific Research Applications

Synthesis and Characterization

Catalysis and Reactions

  • Carbonylation of Amines: A study on the carbonylation of amines catalyzed by Pd(OAc)2 provides insights into the synthesis of symmetrical and unsymmetrical ureas, a process relevant to compounds containing urea functionalities. This highlights the versatility of catalytic systems in facilitating complex organic transformations (Orito et al., 2006) Pd(OAc)2-catalyzed carbonylation of amines.

Pharmaceutical Research

Material Science

  • Thermal Behavior of Oxazolidinone Derivatives: A study on the thermal behavior of 2-oxazolidinone derivatives contributes to understanding the material properties of similar compounds. These findings are relevant for applications requiring thermal stability and provide a foundation for further materials development (Shimasaki et al., 1990) Thermal behavior and characterization of some 2-oxazolidinone derivatives.

properties

IUPAC Name

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(19-12-11-15-5-2-1-3-6-15)20-16-7-9-17(10-8-16)21-13-4-14-25(21,23)24/h1-3,5-10H,4,11-14H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGZLKXRNUCGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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